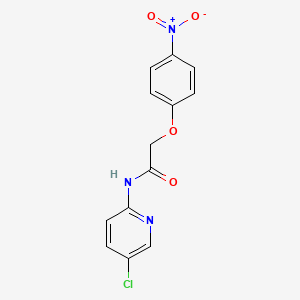
N-(2-piperidin-1-yl-2-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-piperidin-1-yl-2-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research and development.
Mécanisme D'action
TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), an enzyme that is involved in the growth and survival of cancer cells. By blocking the activity of BTK, TAK-659 can prevent the growth and spread of cancer cells, leading to tumor regression and improved survival.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects in preclinical studies. These effects include inhibition of BTK activity, induction of apoptosis, and inhibition of cell proliferation. Additionally, TAK-659 has been shown to be well-tolerated in animal models, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-659 is its specificity for BTK, which allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, TAK-659 has been shown to be effective in combination with other cancer treatments, making it a promising candidate for combination therapy. However, one limitation of TAK-659 is its potential to develop resistance over time, which may limit its long-term efficacy.
Orientations Futures
There are several future directions for research on TAK-659. One area of focus is the development of combination therapies that include TAK-659, as well as the identification of biomarkers that can predict response to treatment. Additionally, further studies are needed to evaluate the long-term safety and efficacy of TAK-659 in clinical trials, as well as its potential use in other types of cancer.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the preparation of intermediate compounds and the coupling of these compounds to form the final product. The process begins with the synthesis of 2-(piperidin-1-yl)pyridine, which is then coupled with 2-bromoethyl trifluoromethylpyrimidine to form the intermediate compound N-(2-piperidin-1-yl-2-pyridin-3-ylethyl)-4-bromo-2-trifluoromethylpyrimidine. This intermediate is then reacted with sodium azide to form the final product, TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, TAK-659 has been found to be effective in inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death. Additionally, TAK-659 has been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(2-piperidin-1-yl-2-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5/c18-17(19,20)15-6-8-22-16(24-15)23-12-14(13-5-4-7-21-11-13)25-9-2-1-3-10-25/h4-8,11,14H,1-3,9-10,12H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCLTSSJEWJCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CNC2=NC=CC(=N2)C(F)(F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-piperidin-1-yl-2-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-5-[1-(2,4-difluorophenyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]pyrimidine](/img/structure/B5687719.png)
![(1S*,5R*)-3-[(2,4-dichlorophenoxy)acetyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5687724.png)
![N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5687732.png)
![[(3aS*,9bS*)-2-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5687736.png)



![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}-3-pyridazinecarboxamide hydrochloride](/img/structure/B5687770.png)

![(3R*,4R*)-3-cyclobutyl-1-[3-(2-methoxyphenyl)propanoyl]-4-methyl-3-pyrrolidinol](/img/structure/B5687777.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine](/img/structure/B5687788.png)
![1-[(2-methylphenyl)acetyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5687805.png)
![2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687813.png)
![6-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-methyl-1,3-benzoxazole](/img/structure/B5687823.png)